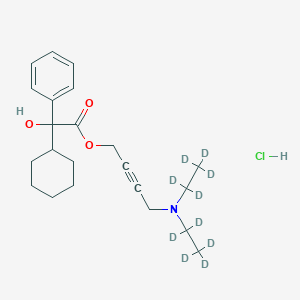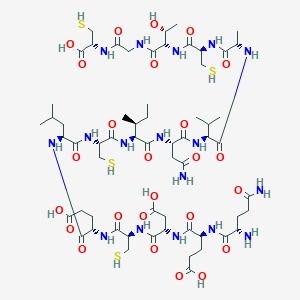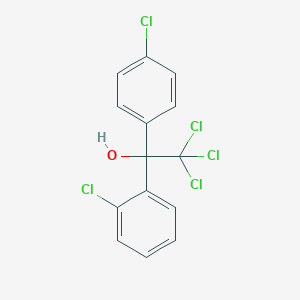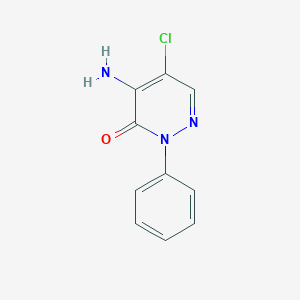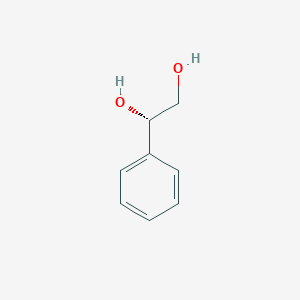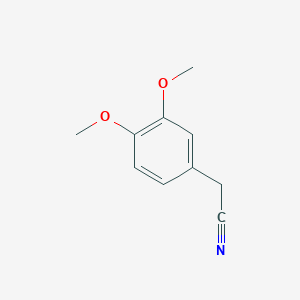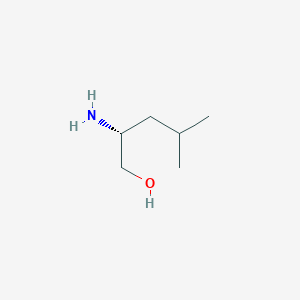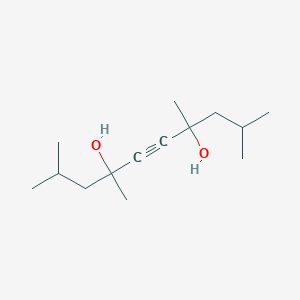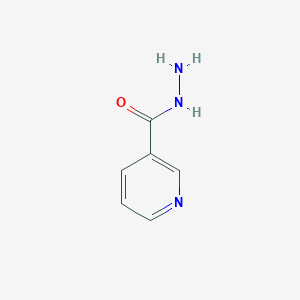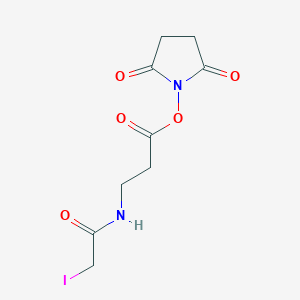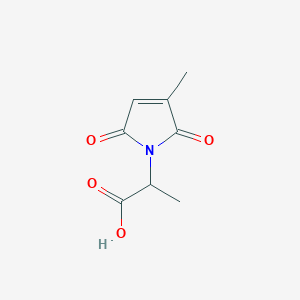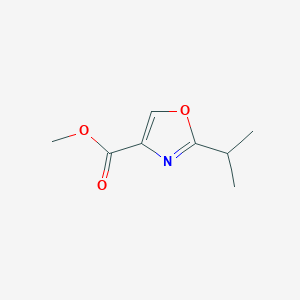
Methyl 2-isopropyloxazole-4-carboxylate
Descripción general
Descripción
“Methyl 2-isopropyloxazole-4-carboxylate” is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It belongs to the class of compounds known as oxazoles, which are heterocyclic compounds containing an oxazole ring. Oxazole is a five-membered ring consisting of one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “Methyl 2-isopropyloxazole-4-carboxylate” consists of an oxazole ring substituted with a methyl ester group and an isopropyl group . The exact positions of these substituents can be determined by NMR spectroscopy and other analytical techniques .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Methyl 2-isopropyloxazole-4-carboxylate has been utilized in the synthesis of various organic compounds. For instance, it is involved in the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating its role in creating pyrrole-containing products under specific conditions (Galenko et al., 2019). Additionally, it's used in the synthesis of isoxazole-4-carboxylic acid derivatives through isomerization processes (Serebryannikova et al., 2019).
Photochemistry and Vibrational Spectra
In photochemistry, methyl 2-isopropyloxazole-4-carboxylate is important for studying the behavior of isoxazoles under specific conditions. For example, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, has been isolated and analyzed to understand the photoisomerization processes leading to oxazoles (Lopes et al., 2011).
Structural and Spectral Studies
The compound has been a focus in various structural and spectral studies. The analysis of related compounds, such as methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate, provides insights into the molecular structures and behavior of these types of compounds (Sakhautdinov et al., 2013).
Biological Activities
Several studies explore the biological activities of compounds synthesized from methyl 2-isopropyloxazole-4-carboxylate. For instance, its derivatives have been investigated for their potential in inhibiting corrosion, suggesting its application in materials science (Yüce et al., 2014). Moreover, its related compounds have been synthesized and evaluated for their antimicrobial activities, indicating its significance in drug development (Siddiqui et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-propan-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSCLLNYZNLJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isopropyloxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



